molecular formula C7H8N4O B1359585 2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol CAS No. 959237-50-4

2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol

Cat. No. B1359585
M. Wt: 164.16 g/mol
InChI Key: QQRXAPDUQYJTJO-UHFFFAOYSA-N
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Description

“2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol” is a non-naturally occurring small molecule . It has a CAS Number of 959237-50-4 and a molecular weight of 164.17 . The IUPAC name for this compound is 2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N4O/c12-2-1-6-3-8-7-9-5-10-11(7)4-6/h3-5,12H,1-2H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Derivatives : The compound is used in the synthesis of amino derivatives of triazolopyrimidine, where heterocyclization of certain thiosemicarbazides leads to the formation of dimethyl-2-R-amino[1,2,4]triazolo[1,5-a]pyrimidines. This process is noted for involving a Dimroth rearrangement, indicating the compound's relevance in complex organic synthesis (Vas’kevich et al., 2006).

  • Reactions with α-Bromoketones : Another application is seen in reactions with α-bromoketones. Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, when heated with α-bromoketones, undergo selective quaternization at the N-3 atom, followed by oxidative aromatization. This highlights its role in the synthesis of polycyclic compounds (Chernyshev et al., 2015).

  • Three-Component Synthesis : The compound also plays a role in a three-component synthesis process. This involves condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole in alkaline ethanol, leading to new 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles. This synthesis demonstrates its versatility in creating diverse chemical structures (Ranjbar‐Karimi et al., 2010).

  • Synthesis of N-Substituted Amide Derivatives : The compound is used in the transformation into N-substituted amide derivatives. This transformation process, along with the use of different chloroacetamides, underlines its importance in creating a variety of chemically diverse molecules (Cong et al., 2014).

  • Formation of [1,2,4]Triazolo[4,3-c]pyrimidinium-3-aminides : This compound is crucial in the synthesis of [1,2,4]Triazolo[4,3-c]pyrimidinium-3-aminides, demonstrating its application in creating novel structures with potential for bioactivity and other practical applications (Crabb et al., 1997).

Biomedical Research

  • Antibacterial Activity : Some derivatives of 2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol have been studied for their antibacterial properties. For instance, a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring showed notable antibacterial activity against various microbial strains, including Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).

  • Potential in Organic Synthesis and Green Chemistry : Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives have been synthesized using an efficient and eco-friendly process. This demonstrates the compound's role in advancing green chemistry principles and its utility in organic synthesis (Khaligh et al., 2020).

properties

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c12-2-1-6-3-8-7-9-5-10-11(7)4-6/h3-5,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRXAPDUQYJTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=NN21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649472
Record name 2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol

CAS RN

959237-50-4
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-50-4
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Record name 2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 959237-50-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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